2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Bromination of indole to introduce the bromo group.
- Formation of the ethanone linkage through acylation reactions.
- Introduction of the triazolopyridine and piperidine moieties through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine moieties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the indole or triazolopyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone
- 2-(5-fluoro-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone
Uniqueness
The uniqueness of 2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H20BrN5O |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C21H20BrN5O/c22-17-4-5-18-16(13-17)8-12-26(18)14-20(28)25-10-6-15(7-11-25)21-24-23-19-3-1-2-9-27(19)21/h1-5,8-9,12-13,15H,6-7,10-11,14H2 |
InChI Key |
KVDJXJLPXHGTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CN4C=CC5=C4C=CC(=C5)Br |
Origin of Product |
United States |
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